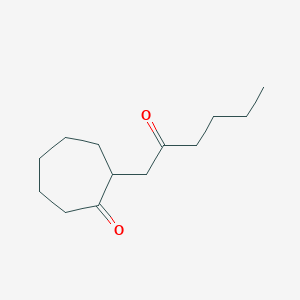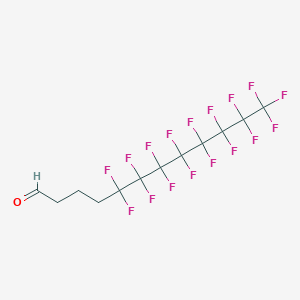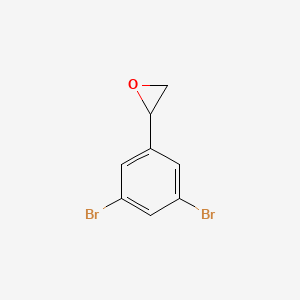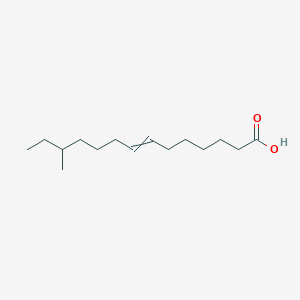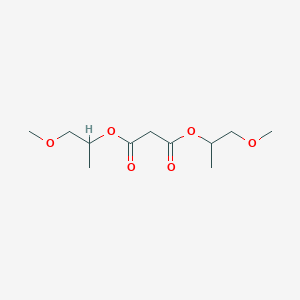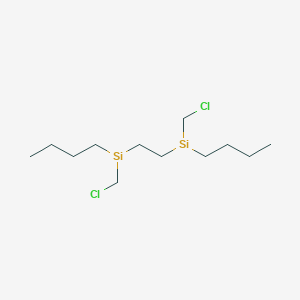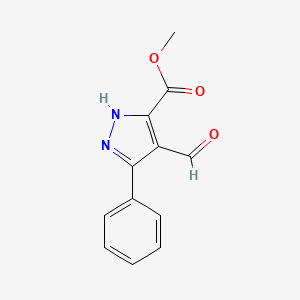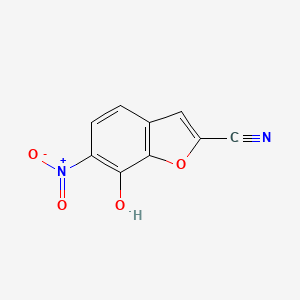![molecular formula C9H17NO3 B14395688 N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide CAS No. 89911-53-5](/img/structure/B14395688.png)
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of both amide and alkene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide typically involves the reaction of acrylamide with 3-chloro-1,2-propanediol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-chloro-1,2-propanediol attacks the carbonyl carbon of acrylamide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the hydration of acrylonitrile using a copper metal catalyst. This method offers improved purity and yield compared to traditional methods . Another approach involves the enzymatic hydration of acrylonitrile using microorganisms, which provides a more environmentally friendly and sustainable production route .
化学反応の分析
Types of Reactions
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Acrylamide: Known for its use in polymer production and its toxic properties.
N-(2-Hydroxypropyl)acrylamide: Similar structure but lacks the propyl group.
N-(3-Hydroxypropyl)acrylamide: Similar structure but lacks the 2-hydroxypropoxy group.
特性
CAS番号 |
89911-53-5 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
N-[3-(2-hydroxypropoxy)propyl]prop-2-enamide |
InChI |
InChI=1S/C9H17NO3/c1-3-9(12)10-5-4-6-13-7-8(2)11/h3,8,11H,1,4-7H2,2H3,(H,10,12) |
InChIキー |
IONIEMDJMHDZCS-UHFFFAOYSA-N |
正規SMILES |
CC(COCCCNC(=O)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxo[1-(oxo-lambda~4~-sulfanylidene)ethyl]diphenyl-lambda~5~-phosphane](/img/structure/B14395609.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)
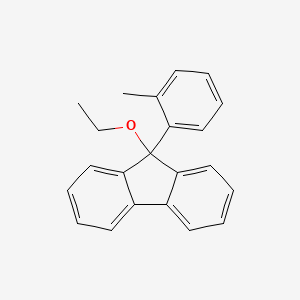
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
